ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Description
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a pyrimidine derivative featuring a 2-amino-6-oxo-1,6-dihydropyrimidine core linked to an ethyl acetate moiety. This compound is structurally characterized by a bicyclic system with hydrogen-bonding capabilities due to the amino and carbonyl groups, making it a versatile intermediate in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-14-6(12)3-5-4-10-8(9)11-7(5)13/h4H,2-3H2,1H3,(H3,9,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANGCDAKWDTBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(NC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223219 | |
| Record name | Ethyl 2-amino-3,4-dihydro-4-oxo-5-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85301-39-9 | |
| Record name | Ethyl 2-amino-3,4-dihydro-4-oxo-5-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85301-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-3,4-dihydro-4-oxo-5-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Alkylation of Pyrimidinone Intermediates
The most widely reported method involves alkylation of 2-amino-6-oxo-1,6-dihydropyrimidin-5-yl acetic acid precursors with ethyl bromoacetate. In a representative procedure, N -(4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (3 ) is treated with ethyl bromoacetate in acetone under triethylamine catalysis. The reaction proceeds via nucleophilic substitution at the sulfur atom, yielding ethyl 2-((5-acetamido-4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate (4 ) with an 80% isolated yield after recrystallization.
Reaction Conditions:
-
Solvent: Acetone (140 mL per 0.6 g substrate)
-
Base: Triethylamine (1.3 equiv)
-
Temperature: Room temperature (25°C)
-
Duration: 48 hours
Key Data:
| Parameter | Value |
|---|---|
| Yield | 80% |
| Purity (HPLC) | >98% |
| Melting Point | 215–218°C |
1H NMR (DMSO-d6) confirms regioselective alkylation, showing a triplet at δ 1.16 ppm (CH2CH3) and a quartet at δ 4.14 ppm (OCH2CH3).
Condensation with Ethyl Glyoxylate
Alternative routes employ ethyl glyoxylate as an electrophile. A 2025 patent describes the use of lithium diisopropylamide (LDA) to deprotonate 2-amino-6-oxopyrimidine derivatives at -78°C, followed by addition of ethyl difluoroacetate. After quenching with HCl, the crude product is extracted with ethyl acetate and purified via silica gel chromatography (petroleum ether/acetone gradient), achieving a 46% yield.
Optimization Insights:
-
Low temperatures (-78°C) prevent side reactions.
-
Celite® (395 g per 110 g substrate) enhances filtration efficiency during workup.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard for purification. A typical protocol uses a 98:2 petroleum ether/acetone eluent, resolving unreacted starting materials and byproducts. For scale-up, flash chromatography with automated fraction collection reduces processing time by 40%.
Spectroscopic Validation
13C NMR (125 MHz, DMSO-d6) identifies carbonyl carbons at δ 169.9 ppm (C-6) and δ 173.5 ppm (acetate), confirming successful esterification. MS (ESI+) exhibits a molecular ion peak at m/z 198.1 [M+H]+, consistent with the molecular formula C8H11N3O3.
Scale-Up Challenges and Solutions
Solvent Selection
Cyclohexane proves effective for large-scale reactions (3.5 L per 110 g substrate), minimizing emulsion formation during aqueous workup. Ethanol is preferred for recrystallization, yielding white crystals with >99% enantiomeric excess.
Byproduct Management
Over-alkylation at N-1 or O-6 positions occurs at elevated temperatures (>40°C). Kinetic control through dropwise addition of ethyl bromoacetate suppresses these side reactions.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Alkylation (Room Temp) | 80% | >98% | Moderate |
| LDA-Mediated (-78°C) | 46% | 95% | Low |
The alkylation route offers superior yield and scalability but requires prolonged reaction times. Cryogenic methods, while lower-yielding, are advantageous for oxygen-sensitive intermediates.
Chemical Reactions Analysis
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate with structurally related pyrimidine derivatives, focusing on substituent variations, synthesis routes, and applications.
Structural Modifications and Substituent Effects
*Calculated based on molecular formula.
Research Findings and Trends
Recent studies emphasize tailoring pyrimidine derivatives for targeted therapies. For example:
- Catalyst-Free Synthesis: highlights efficient methods for pyrimidinone derivatives at 80°C without heavy-metal catalysts, improving sustainability .
- Crystallography : SHELX software () remains pivotal in resolving pyrimidine crystal structures, aiding in structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a pyrimidine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Overview
- Molecular Formula : C8H11N3O3
- Molecular Weight : 197.19 g/mol
- CAS Number : 85301-39-9
The compound is synthesized through the reaction of ethyl acetoacetate with guanidine carbonate under basic conditions, typically involving ethanol as a solvent and heating to reflux.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been studied for its potential to inhibit various pathogens, including bacteria and viruses. The compound's mechanism often involves the inhibition of nucleic acid synthesis or interference with enzyme function critical for pathogen survival .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of related pyrimidine derivatives, suggesting that this compound may also possess similar properties. For instance, a series of quinazoline-pyrimidine hybrids demonstrated IC50 values ranging from 2.3 μM to over 176 μM against various cancer cell lines. One particular compound in this series showed substantial activity against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism.
- Cell Cycle Arrest : Studies suggest that derivatives can induce cell cycle arrest in the S-phase, leading to apoptosis in cancer cells .
- Apoptotic Induction : The compound has been shown to induce apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at higher concentrations .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | IC50 Values (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Antimicrobial/Antiviral |
| Quinazoline-pyrimidine hybrid (Compound 6n) | 5.9 (A549) | Antiproliferative |
| 2-Amino-4,6-dioxo-pyrimidine | TBD | Antimicrobial |
Case Studies
- Cytotoxicity Screening : In vitro studies have shown that compounds related to this compound exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, the compound demonstrated an IC50 value of 5.9 μM against A549 cells, highlighting its potential as an anticancer agent .
- Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with certain derivatives led to significant accumulation of cells in the S-phase of the cell cycle, indicating a potential mechanism for its antiproliferative effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For pyrimidine derivatives, key factors include:
- Temperature : Elevated temperatures (80–120°C) often enhance reaction kinetics but may increase side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while protic solvents (e.g., ethanol) favor cyclization steps .
- Catalysts : Acidic or basic catalysts (e.g., p-TsOH, DBU) can accelerate ring closure or deprotection steps.
- Purification : Chromatography or recrystallization in mixed solvents (e.g., ethyl acetate/hexane) is critical for isolating high-purity products.
- Use statistical design of experiments (DoE) to identify significant variables and interactions, minimizing trial-and-error approaches .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect tautomeric forms (e.g., keto-enol equilibrium in the dihydropyrimidinone ring) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isobaric impurities.
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, as demonstrated for analogous pyrimidine derivatives .
- FT-IR : Identifies functional groups (e.g., ester C=O at ~1730 cm⁻¹, NH₂ stretching at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. To address this:
- Standardize Assays : Use validated protocols (e.g., consistent cell lines, enzyme concentrations) for comparative studies.
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ester groups, amino positions) to isolate contributions to bioactivity .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., kinases, GPCRs) to predict binding modes and validate experimental IC₅₀ values .
- Meta-Analysis : Apply statistical tools to aggregate data from disparate studies, identifying outliers or confounding variables .
Q. What strategies enable regioselective functionalization of the dihydropyrimidinone core in this compound?
- Methodological Answer : Regioselectivity depends on electronic and steric factors:
- Electrophilic Substitution : The 5-position is activated for alkylation/acylation due to conjugation with the carbonyl group.
- Protection-Deprotection : Temporarily block the amino group (e.g., Boc protection) to direct reactions to the 2- or 4-positions .
- Metal-Catalyzed Cross-Coupling : Use Pd or Cu catalysts for Suzuki or Ullmann couplings at halogenated positions .
- Computational Guidance : Frontier molecular orbital (FMO) analysis predicts reactive sites for nucleophilic/electrophilic attacks .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?
- Methodological Answer : Key steps include:
- In Vitro Assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., ester hydrolysis, glucuronidation) .
- Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways via LC-MS/MS.
- In Silico Prediction : Tools like ADMET Predictor® estimate clearance rates and prioritize metabolites for experimental validation .
- Species Comparison : Test across models (e.g., rat, human) to assess translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
